![molecular formula C16H23N5S B034882 1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 102203-13-4](/img/structure/B34882.png)
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BzSEPG and has been synthesized using various methods.
作用機序
BzSEPG exerts its therapeutic effects by inhibiting the ACE enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, BzSEPG reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. BzSEPG also improves insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. This results in increased glucose uptake and utilization by cells. BzSEPG induces apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
BzSEPG has been shown to reduce blood pressure, improve insulin sensitivity, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BzSEPG has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
実験室実験の利点と制限
BzSEPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. BzSEPG has been shown to have a high degree of selectivity for ACE inhibition, making it a promising candidate for the treatment of hypertension. However, BzSEPG has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BzSEPG also has a relatively short half-life, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on BzSEPG. One potential area of research is the development of more potent analogs of BzSEPG with increased selectivity and efficacy for ACE inhibition. Another area of research is the investigation of BzSEPG as a potential treatment for other diseases such as Alzheimer's disease and stroke. Further studies are also needed to determine the optimal dosage and administration route for BzSEPG to maximize its therapeutic potential.
合成法
The synthesis of BzSEPG involves the reaction of 1-(2-benzylsulfanyl)ethylamine with 3-(1H-imidazol-5-yl)propylisocyanide. The reaction is carried out in the presence of a catalyst such as copper iodide. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
BzSEPG has been studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. It has been found to have a significant effect on the regulation of blood pressure by inhibiting the angiotensin-converting enzyme (ACE). BzSEPG has also been shown to have antidiabetic properties by improving insulin sensitivity and glucose uptake. In addition, BzSEPG has been studied for its anticancer properties by inducing apoptosis in cancer cells.
特性
CAS番号 |
102203-13-4 |
|---|---|
製品名 |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
分子式 |
C16H23N5S |
分子量 |
317.5 g/mol |
IUPAC名 |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C16H23N5S/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
InChIキー |
NFASTCPOZFGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
正規SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



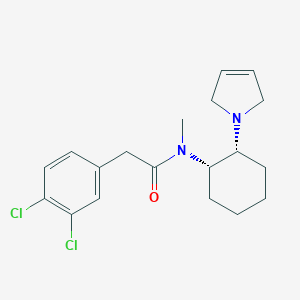
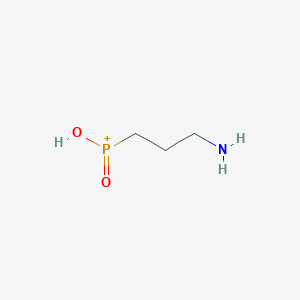
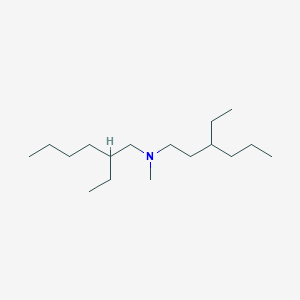
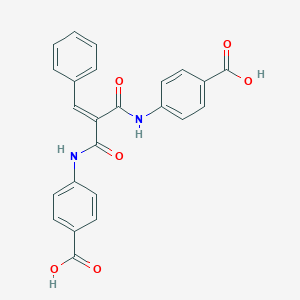
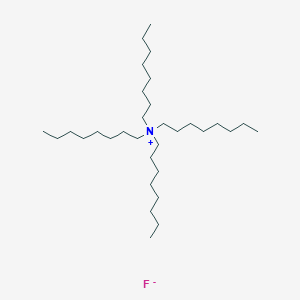
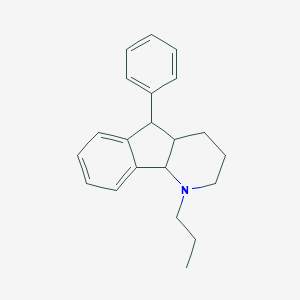
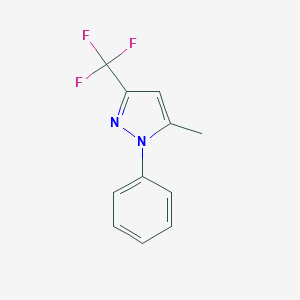
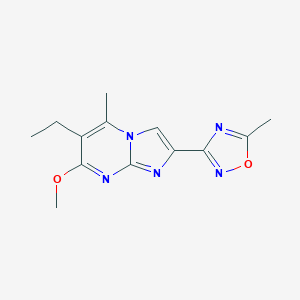
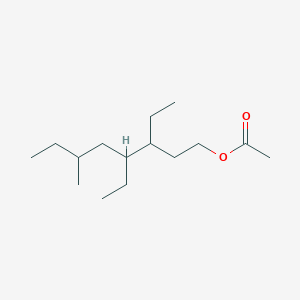
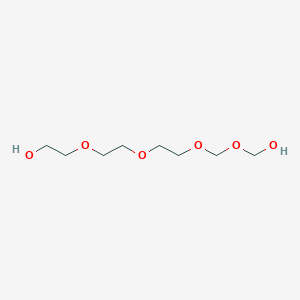
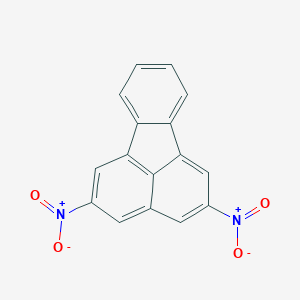
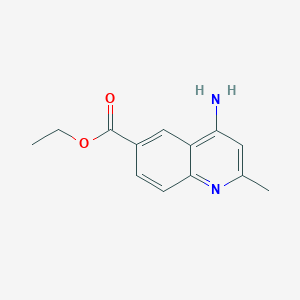
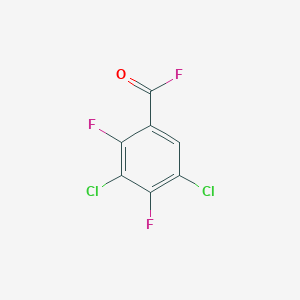
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)